![molecular formula C7H11NO B2417662 (3As,6aR)-2,3a,4,5,6,6a-ヘキサヒドロ-1H-シクロペンタ[c]ピロール-3-オン CAS No. 2361749-22-4](/img/structure/B2417662.png)
(3As,6aR)-2,3a,4,5,6,6a-ヘキサヒドロ-1H-シクロペンタ[c]ピロール-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one is a complex organic compound characterized by its unique bicyclic structure
科学的研究の応用
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of EN300-7428101 are cysteinyl proteinases , including cathepsin K . These enzymes play crucial roles in various biological processes, including protein degradation and turnover, antigen processing, and bone resorption .
Mode of Action
EN300-7428101 interacts with its targets by inhibiting their enzymatic activity . The compound binds to the active sites of cysteinyl proteinases, preventing them from catalyzing their substrate proteins . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The inhibition of cysteinyl proteinases by EN300-7428101 affects several biochemical pathways. Most notably, it impacts the pathway of protein degradation and turnover, leading to an accumulation of undegraded proteins . Additionally, the inhibition of cathepsin K disrupts the process of bone resorption, which could have implications for conditions like osteoporosis .
Pharmacokinetics
This suggests that the compound is well-absorbed, adequately distributed throughout the body, metabolized efficiently, and excreted in a timely manner, all of which contribute to its bioavailability .
Result of Action
The molecular and cellular effects of EN300-7428101’s action primarily involve the disruption of normal protein degradation and bone resorption processes . At the molecular level, this leads to an accumulation of undegraded proteins. At the cellular level, it can affect the function of cells that rely on these processes, such as osteoclasts in the case of bone resorption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-7428101. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to its target enzymes . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl pyruvate with amines and aldehydes in the presence of hexane at room temperature for 120 minutes, catalyzed by N-sulfonic acid-modified polystyrene diethylenetriamine, has been reported to yield significant amounts of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
化学反応の分析
Types of Reactions
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the compound reacts with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
類似化合物との比較
Similar Compounds
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A compound with a similar bicyclic structure, used in the synthesis of HIV protease inhibitors.
(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one:
Uniqueness
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one is unique due to its specific stereochemistry and the presence of multiple chiral centers, which can influence its reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
生物活性
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure allows for diverse interactions with biological systems, making it a subject of interest in various studies.
- Molecular Formula : C₇H₁₁NO
- Molecular Weight : 125.17 g/mol
- IUPAC Name : (3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one
- CAS Number : 2361749-22-4
Research indicates that (3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one exhibits biological activity primarily through its interaction with specific receptors and enzymes. It has been studied for its potential role as:
- Enzyme Inhibitor : The compound shows promise in inhibiting certain enzymes that are crucial in metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways relevant to neuropharmacology.
Case Studies
-
Neuropharmacological Effects :
- A study investigated the effects of (3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one on dopamine receptors. Results indicated that the compound could modulate dopamine signaling pathways, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.
-
Antimicrobial Activity :
- Another research focused on the antimicrobial properties of this compound. It was found to exhibit significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | Notes |
---|---|---|---|
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | Bicyclic | HIV protease inhibition | Similar structural features |
(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one | Bicyclic | Anticancer activity | Different substituents influence activity |
Research Applications
The unique stereochemistry and structural characteristics of (3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one make it a valuable compound in various fields:
- Medicinal Chemistry : Development of new therapeutics targeting neurological disorders.
- Synthetic Chemistry : Used as an intermediate in complex organic synthesis.
特性
IUPAC Name |
(3aS,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-6-3-1-2-5(6)4-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPMHBHXGEBBX-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC(=O)[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。